
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate is a complex organic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine . This structural similarity often translates to a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-methylphenol with 4-oxo-4H-chromene-7-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with pyridine-3-carboxylic acid in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar pyridine derivatives . The use of heterogeneous catalysts and optimized reaction conditions can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives .
Scientific Research Applications
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its antibacterial, antifungal, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. Its structural similarity to DNA bases allows it to interfere with nucleic acid synthesis and function, leading to its antiviral and anticancer effects . Additionally, its ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thienopyridines: Used in the treatment of cardiovascular diseases.
Pyrrolopyridines: Investigated for their anticancer properties.
Uniqueness
What sets 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-3-carboxylate apart is its unique combination of a chromenone and pyridine moiety, which enhances its biological activity and solubility . This structural uniqueness makes it a valuable compound for drug design and development.
Properties
Molecular Formula |
C22H15NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C22H15NO5/c1-14-4-2-6-16(10-14)27-20-13-26-19-11-17(7-8-18(19)21(20)24)28-22(25)15-5-3-9-23-12-15/h2-13H,1H3 |
InChI Key |
MMIGNYVKALITBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.